3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2, which are crucial for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Thieno[3,4-b]pyridine: Shares the thienopyrimidine core and exhibits comparable anticancer properties.
Uniqueness
3-(2-phenoxyethyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C20H16N2O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2O2S/c23-20-19-18(17(13-25-19)15-7-3-1-4-8-15)21-14-22(20)11-12-24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
GUCLCLYVOXXGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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